molecular formula C18H11BrN2O6 B447687 N'~3~-(1,3-BENZODIOXOL-5-YLCARBONYL)-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE

N'~3~-(1,3-BENZODIOXOL-5-YLCARBONYL)-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE

Cat. No.: B447687
M. Wt: 431.2g/mol
InChI Key: SXSOPHHAMQKMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1,3-benzodioxol-5-ylcarbonyl)-6-bromo-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzodioxole moiety, a brominated chromene core, and a carbohydrazide group, making it a potential candidate for various biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-ylcarbonyl)-6-bromo-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps, starting with the preparation of the benzodioxole and chromene intermediates. One common method involves the following steps:

    Preparation of 1,3-benzodioxole-5-carboxylic acid: This can be achieved through the oxidation of 1,3-benzodioxole using an oxidizing agent such as potassium permanganate.

    Bromination of chromene: The chromene core is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of carbohydrazide: The carboxylic acid derivative is then reacted with hydrazine hydrate to form the carbohydrazide group.

    Coupling reaction: Finally, the benzodioxole and brominated chromene intermediates are coupled under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-ylcarbonyl)-6-bromo-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-ylcarbonyl)-6-bromo-2-oxo-2H-chromene-3-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-benzo[1,3]dioxol-5-yl-3-N-fused hetero

Properties

Molecular Formula

C18H11BrN2O6

Molecular Weight

431.2g/mol

IUPAC Name

N'-(1,3-benzodioxole-5-carbonyl)-6-bromo-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C18H11BrN2O6/c19-11-2-4-13-10(5-11)6-12(18(24)27-13)17(23)21-20-16(22)9-1-3-14-15(7-9)26-8-25-14/h1-7H,8H2,(H,20,22)(H,21,23)

InChI Key

SXSOPHHAMQKMPY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.